![molecular formula C11H13BrF3NO2S B1393121 N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide CAS No. 1020253-03-5](/img/structure/B1393121.png)
N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide” is represented by the linear formula C11H13BrF3NO2S . The InChI code for the compound is 1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)8-5-6-10(12)9(7-8)11(13,14)15/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide” has a molecular weight of 360.19 .Scientific Research Applications
Synthesis and Photodynamic Therapy Application
- Synthesis and Photophysical Properties : N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide derivatives have been utilized in the synthesis of novel compounds with significant photophysical properties. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups show potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Structural Characterization
- Synthesis of Methylbenzenesulfonamide Antagonists : The synthesis of compounds like methylbenzenesulfonamide, which contain active groups like pyridine, benzenesulfonyl, and bromine atom, demonstrates the role of N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide in producing small molecular antagonists. These antagonists have been investigated for applications such as targeting preparations in HIV-1 infection prevention (Cheng De-ju, 2015).
Analytical Applications
- Use in Oxidizing Titrant Synthesis : Sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide, has been synthesized and found useful as an oxidizing titrant. It has applications in direct titrations of various compounds like ascorbic acid and methionine, showing a broader analytical utility (Gowda et al., 1983).
Photophysicochemical Properties
- Photophysical and Photochemical Properties : Research on zinc(II) phthalocyanine substituted with benzenesulfonamide units has revealed significant insights into their photophysical and photochemical properties. These properties are particularly relevant for applications in photodynamic therapy and photocatalysis (Öncül, Öztürk, & Pişkin, 2021).
Antibacterial and Antiproliferative Properties
- Synthesis and Biological Screening : The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives demonstrates the potential of N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide-related compounds in producing effective antimicrobial and antiproliferative agents. These agents have shown promise in preliminary screenings for their activity against various bacterial strains and human cell lines (Abd El-Gilil, 2019).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)8-5-6-10(12)9(7-8)11(13,14)15/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTSSKIFTPDTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674375 | |
Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1020253-03-5 | |
Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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